![molecular formula C20H25N3O3 B5671048 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5671048.png)
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine
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Overview
Description
The molecule belongs to a class of compounds that includes chromenes, piperidines, and oxadiazoles. These moieties are commonly found in compounds with significant biological activities and are of interest in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions starting from precursor molecules such as chromen-3-yl derivatives and oxadiazole-containing compounds. For instance, 3-(4H-chromen-3-yl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazoles and related structures have been synthesized through reactions involving chloromethyl intermediates and secondary amines like piperidine or morpholine (Rao et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features distinct conformational aspects due to the presence of the chromene and piperidine rings. For example, compounds with a chromene moiety linked to a piperidine ring may show specific crystal and molecular structures that can be elucidated using X-ray diffraction studies (Naveen et al., 2015).
properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-13(2)18-21-19(26-22-18)14-7-9-23(10-8-14)20(24)16-11-15-5-3-4-6-17(15)25-12-16/h3-6,13-14,16H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDYHTZBWQUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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